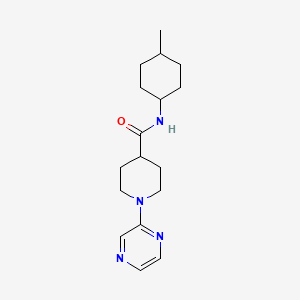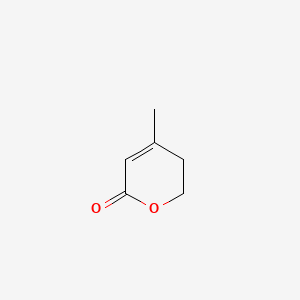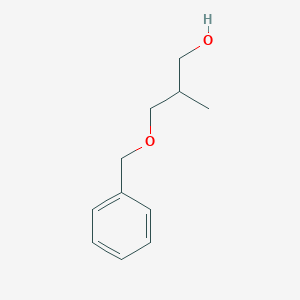![molecular formula C16H32N2O5 B1219473 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane CAS No. 31364-42-8](/img/structure/B1219473.png)
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Descripción general
Descripción
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix 221, is a cryptand used as a phase transfer catalyst by transferring ions from one phase to another . It is involved in the synthesis of alkalides and electrides . It is capable of forming complexes with metal cations and is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .
Synthesis Analysis
The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane involves mixing 225g of commercially available trioxane with 10g of KOH and 10g of polyethylene glycol (molecular weight = 600). The mixture is refluxed for 4 hours under stirring, and then 197.0g is distilled into a dry, argon-flushed resin pot .Molecular Structure Analysis
The molecular formula of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is C16H32N2O5, and its molecular weight is 332.4357 . The InChIKey is HDLXPNDSLDLJHF-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As a cryptand, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane forms complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ . It is also involved in the synthesis of alkalides and electrides .Physical And Chemical Properties Analysis
The refractive index of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is 1.5018 (lit.) and its density is 1.111 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Complexation of Metal Cations
Kryptofix 221 is a cryptand, a type of molecule that is capable of forming complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .
Phase Transfer Catalyst
In organic synthesis transformations, Kryptofix 221 can act as a phase transfer catalyst . It facilitates the transfer of ions from one phase to another, enabling reactions that would otherwise be challenging or impossible.
Synthesis of Alkalides and Electrides
Kryptofix 221 is involved in the synthesis of alkalides and electrides . These are unique types of compounds where an alkali metal is actually present as an anion.
Ion Selectivity
Kryptofix 221 shows selectivity towards certain ions. It has been reported to preferentially bind to Sr2+ over other ions like Ca2+, Ba2+, Na+, K+, Li+, and Mg2+ .
Separation of Cation Mixtures
Kryptofix 221 can be used for the separation of cation mixtures . This can be particularly useful in analytical chemistry where the separation of ions is often necessary.
Extraction of Ions
Kryptofix 221 can be used for the selective extraction of particular ions from salt solutions . This can be useful in a variety of contexts, including environmental monitoring and cleanup, as well as in the preparation of samples for analysis.
Detoxification
Kryptofix 221 can be used for body detoxification, specifically for the decorporation of traces of heavy metals . This could potentially have applications in medical treatments for heavy metal poisoning.
Organic Synthesis
In the field of organic synthesis, Kryptofix 221 can be used as a reagent for various reactions . For example, it can be used in Wittig reactions, which are commonly used to make alkenes from aldehydes or ketones .
Mecanismo De Acción
Target of Action
The primary targets of Kryptofix 221 are metal cations . It is capable of forming complexes with these cations, effectively binding or trapping cationic guests such as Na+, Cd2+, Zn2+, and Eu3+ .
Mode of Action
Kryptofix 221 interacts with its targets by forming complexes with them. This interaction is facilitated by the unique structure of Kryptofix 221, which allows it to encapsulate the metal cations within its structure . The resulting complexes can then participate in various chemical reactions.
Biochemical Pathways
The exact biochemical pathways affected by Kryptofix 221 depend on the specific metal cations it complexes with. It is known to be used in phase transfer catalysis , a process that enables the transfer of ions from one phase to another. This can affect a variety of biochemical pathways, particularly those involving ion transport and signaling.
Pharmacokinetics
As a phase transfer catalyst, it is likely to influence the bioavailability of other compounds by facilitating their transport across phase boundaries .
Result of Action
The molecular and cellular effects of Kryptofix 221’s action are largely dependent on the specific reactions it catalyzes. By forming complexes with metal cations, it can influence a variety of cellular processes, particularly those involving ion transport and signaling .
Action Environment
The action, efficacy, and stability of Kryptofix 221 can be influenced by various environmental factors. For instance, the presence of specific metal cations in the environment can affect its ability to form complexes . Additionally, factors such as pH and temperature may also influence its stability and reactivity.
Safety and Hazards
Direcciones Futuras
As a phase transfer catalyst and a complexing agent for metal cations, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane has potential applications in various fields of chemistry. Its ability to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ could be exploited in the development of new materials and processes .
Propiedades
IUPAC Name |
4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXPNDSLDLJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2CCOCCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185286 | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31364-42-8 | |
| Record name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31364-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031364428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31364-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
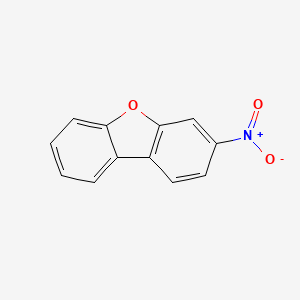

![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
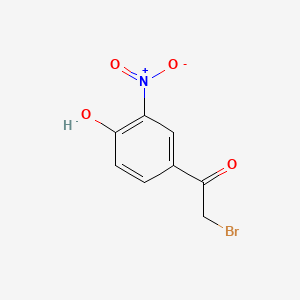
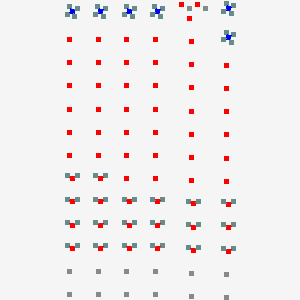
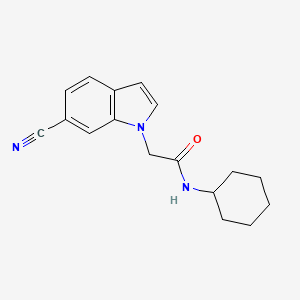
![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)
![2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1219407.png)
